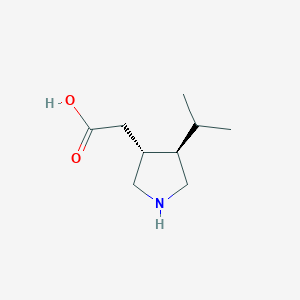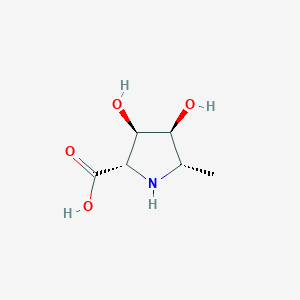
(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C20H27N3O5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Branched Chain Aldehydes in Food Products
Research into branched aldehydes, which are structurally related to the compound due to their involvement in flavor compounds in food, highlights the importance of understanding the production and degradation pathways of these compounds from amino acids. This knowledge is crucial for controlling the formation of desired aldehyde levels in various food products, both fermented and non-fermented. The review by Smit, Engels, and Smit (2009) emphasizes the metabolic conversions and microbial compositions that influence these aldehydes' presence in food, thereby indirectly relating to the study of similar compounds like "(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid" for food flavoring applications Smit, Engels, & Smit, 2009.
Biomass-Derived Levulinic Acid in Drug Synthesis
The compound's relevance extends to its potential in drug synthesis, as demonstrated by the application of levulinic acid (LEV), a biomass-derived compound with functional groups similar to those in "this compound". Zhang et al. (2021) review how LEV's carbonyl and carboxyl groups make it a versatile and cost-effective precursor in drug synthesis, indicating the broader utility of structurally complex compounds in pharmaceuticals. This review outlines LEV's utility in cancer treatment and medical materials, suggesting a similar potential for related compounds in drug development and synthesis Zhang et al., 2021.
Ninhydrin Reaction in Amino Acid Analysis
The ninhydrin reaction, which interacts with amino groups to form chromophores, plays a critical role in analyzing amino acids, peptides, and proteins. This reaction's broad applicability in agricultural, biomedical, and nutritional sciences, as reviewed by Friedman (2004), underscores the importance of chemical reactions involving compounds like "this compound" in the analytical chemistry of biologically relevant molecules Friedman, 2004.
Sorption of Herbicides to Soil and Organic Matter
Research into the sorption properties of various compounds, including herbicides, to soil and organic matter, as reviewed by Werner, Garratt, and Pigott (2012), is relevant to understanding the environmental behavior of complex organic compounds. This knowledge contributes to environmental science, particularly in assessing the fate and transport of organic pollutants, which may share similar properties with "this compound" Werner, Garratt, & Pigott, 2012.
properties
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCBSBPYDCIRPP-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159634-94-3 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159634-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)


![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)

![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)



![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)


![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)